molecular formula C8H10BrNO2 B13561349 2-(1-Amino-2-hydroxyethyl)-4-bromophenol

2-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B13561349
M. Wt: 232.07 g/mol
InChI Key: PVTGUMYIFWPGRK-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4-bromophenol is an organic compound with a molecular structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the bromination of 2-(1-Amino-2-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the phenol ring. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom, which may result in different chemical and biological properties.

    4-Bromophenol: Lacks the amino and hydroxyl groups, which significantly alters its reactivity and applications.

    2-Amino-4-bromophenol: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of both amino and hydroxyl groups along with a bromine atom on the phenol ring

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2

InChI Key

PVTGUMYIFWPGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)O

Origin of Product

United States

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